molecular formula C11H17NO2 B14360848 3,4-Diethoxy-5-methylaniline CAS No. 90257-70-8

3,4-Diethoxy-5-methylaniline

Cat. No.: B14360848
CAS No.: 90257-70-8
M. Wt: 195.26 g/mol
InChI Key: PLURWFCAGZOLTG-UHFFFAOYSA-N
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Description

3,4-Diethoxy-5-methylaniline is an organic compound with the molecular formula C11H17NO2 It is a derivative of aniline, featuring two ethoxy groups and one methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethoxy-5-methylaniline typically involves the following steps:

    Nitration: The starting material, 3,4-diethoxytoluene, undergoes nitration to introduce a nitro group at the para position relative to the methyl group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, optimized for yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxy-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy and methyl groups direct incoming substituents to specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: More reduced amine derivatives.

    Substitution: Halogenated or nitrated products depending on the reagents used.

Scientific Research Applications

3,4-Diethoxy-5-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Diethoxy-5-methylaniline involves its interaction with specific molecular targets and pathways. The ethoxy and methyl groups influence its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyaniline: Similar structure but with methoxy groups instead of ethoxy groups.

    3,5-Diethoxyaniline: Similar structure but with ethoxy groups at different positions.

    4-Methoxyaniline: Contains a single methoxy group.

Uniqueness

3,4-Diethoxy-5-methylaniline is unique due to the specific positioning of its ethoxy and methyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents provides distinct properties compared to other similar compounds.

Properties

CAS No.

90257-70-8

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3,4-diethoxy-5-methylaniline

InChI

InChI=1S/C11H17NO2/c1-4-13-10-7-9(12)6-8(3)11(10)14-5-2/h6-7H,4-5,12H2,1-3H3

InChI Key

PLURWFCAGZOLTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)N)C)OCC

Origin of Product

United States

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